
2-Amino-3-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a methoxy group at the third position, and a methyl group attached to the nitrogen atom of the amide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methoxy-N-methylbenzamide typically involves the reaction of 2-amino-3-methoxybenzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 2-Amino-3-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Amino-3-methoxy-N-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific functional properties.
作用機序
The mechanism of action of 2-Amino-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
類似化合物との比較
2-Amino-3-methoxybenzamide: Lacks the N-methyl group, resulting in different reactivity and binding properties.
2-Amino-3-methoxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
2-Amino-3-methoxy-N-methylbenzoic acid: The carboxylic acid derivative, which has different solubility and reactivity profiles.
Uniqueness: 2-Amino-3-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the N-methyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound for medicinal chemistry .
特性
CAS番号 |
5081-17-4 |
|---|---|
分子式 |
C9H12N2O2 |
分子量 |
180.20 g/mol |
IUPAC名 |
2-amino-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(12)6-4-3-5-7(13-2)8(6)10/h3-5H,10H2,1-2H3,(H,11,12) |
InChIキー |
FFHCFCVXRXBYKP-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=CC=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-[bis(4-aminophenyl)methyl]-N,N-dimethyl-](/img/structure/B13976960.png)
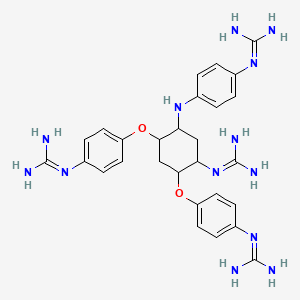

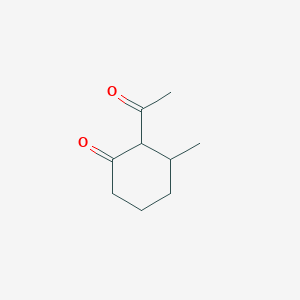
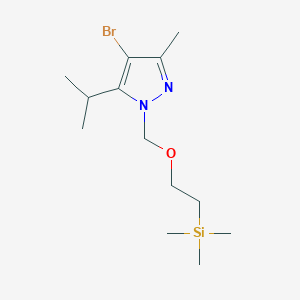

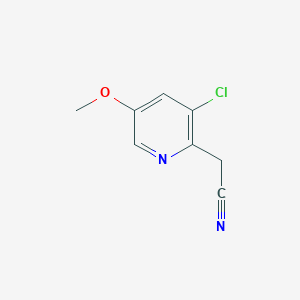

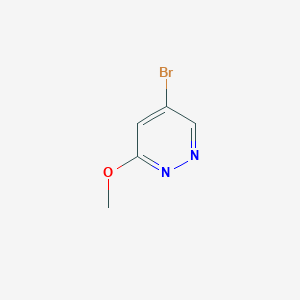
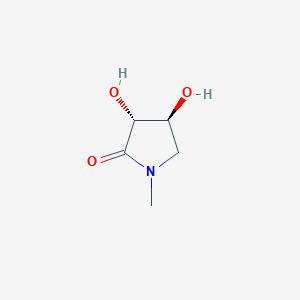
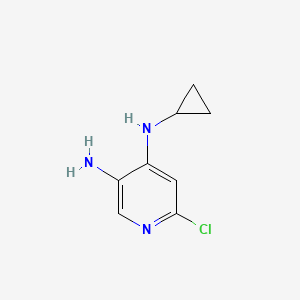

![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)

